Acetamide, N,N-bis(1-methylethyl)-

Protonation Constant Basicity Steric Hindrance

Acetamide, N,N-bis(1-methylethyl)- (also known as N,N-diisopropylacetamide, DIPA) is a tertiary acetamide characterized by a central carbonyl group flanked by two bulky isopropyl substituents on the amide nitrogen. This structural motif, with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol, imparts a distinct combination of steric hindrance and altered electronic properties.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 759-22-8
Cat. No. B1361787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N-bis(1-methylethyl)-
CAS759-22-8
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C
InChIInChI=1S/C8H17NO/c1-6(2)9(7(3)4)8(5)10/h6-7H,1-5H3
InChIKeyZSUUCLLIOSUIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N,N-bis(1-methylethyl)- (CAS 759-22-8) Technical Baseline and Procurement Overview


Acetamide, N,N-bis(1-methylethyl)- (also known as N,N-diisopropylacetamide, DIPA) is a tertiary acetamide characterized by a central carbonyl group flanked by two bulky isopropyl substituents on the amide nitrogen [1]. This structural motif, with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol, imparts a distinct combination of steric hindrance and altered electronic properties [2]. Its physicochemical profile, including a melting point of 149 °C, a boiling point of 196 °C, and a density of 0.891 g/mL at 25 °C, positions it as a specialized reagent and ligand . The compound is widely recognized for its role in lanthanide coordination chemistry and as a hindered amide in synthetic organic transformations .

Why Acetamide, N,N-bis(1-methylethyl)- Cannot Be Replaced by Common Analogs in Critical Applications


The unique steric and electronic profile of Acetamide, N,N-bis(1-methylethyl)- (DIPA) arises directly from its two isopropyl groups, which create significant hindrance around the amide nitrogen. This fundamentally alters its chemical behavior compared to less hindered analogs like dimethylacetamide (DMA) or diethylacetamide [1]. Simple substitution based on functional group similarity is therefore invalid. The pronounced steric bulk impacts key measurable properties, including its basicity (pK_BH⁺) and the energy barrier for internal rotation (ΔG≠) [2]. Furthermore, this hindrance is crucial for its role as a selective ligand, enabling the stabilization of specific lanthanide complexes that are inaccessible with simpler, less hindered amides . The following quantitative evidence details these specific, verifiable differentiators that are critical for making informed scientific and procurement decisions.

Acetamide, N,N-bis(1-methylethyl)- (759-22-8): Quantitative Evidence of Differentiation for Scientific Selection


Basicity Inversion: DIPA is Significantly More Basic than Less Hindered Acetamide Analogs

The protonation constant (pK_BH⁺) of Acetamide, N,N-bis(1-methylethyl)- (DIPA) is +0.36, which is a marked increase in basicity compared to its less hindered analogs [1]. This value is significantly higher than that of dimethylacetamide (DMA) at –0.29, diethylacetamide at –0.32, and unsubstituted acetamide at –0.57. This represents a positive shift of over 0.6 log units compared to the least basic analog, indicating a substantial difference in proton affinity.

Protonation Constant Basicity Steric Hindrance Acid-Base Chemistry

Elevated Conformational Activation Energy Barrier in N,N-Diisopropylacetamide

The gas-phase free activation energy (ΔG≠) for internal rotation about the carbon-nitrogen bond in Acetamide, N,N-bis(1-methylethyl)- (DIPA) is 14.3 ± 0.1 kcal mol⁻¹ [1]. In comparison, the activation energy for the same process in the less hindered diethylacetamide is approximately 12.9 kcal mol⁻¹ in the gas phase, and dimethylacetamide exhibits a value near 12.0 kcal mol⁻¹ [2]. This higher barrier quantifies the increased steric hindrance to rotation imposed by the two isopropyl groups.

Dynamic NMR Activation Energy Conformational Exchange Steric Hindrance

Quantified Increased Hydrophobicity: Higher LogP Compared to Common Amide Solvents

Acetamide, N,N-bis(1-methylethyl)- (DIPA) exhibits a calculated partition coefficient (XLogP3-AA) of 1.3, indicating significantly higher lipophilicity than common amide solvents [1]. This value can be compared to the experimental LogP of -0.77 for dimethylacetamide (DMA) and approximately 0.34 for diethylacetamide [2]. The difference of over two orders of magnitude in the predicted octanol-water partition coefficient reflects the hydrophobic contribution of the two isopropyl substituents.

Lipophilicity LogP Hydrophobicity Solvent Selection

Acetamide, N,N-bis(1-methylethyl)- (759-22-8): Evidence-Based Application Scenarios


Lanthanide Coordination Chemistry and Selective Metal Extraction

The specific combination of steric bulk and altered basicity (pK_BH⁺ = +0.36) enables Acetamide, N,N-bis(1-methylethyl)- (DIPA) to act as an effective ligand for lanthanide ions . The hindered environment around the amide oxygen and nitrogen atoms is crucial for achieving selective coordination geometries, which is directly linked to its elevated conformational activation energy barrier (ΔG≠ = 14.3 kcal mol⁻¹) [1]. This makes DIPA a superior ligand for the synthesis of 3d-4f complexes, such as [Tb(L)₃][Fe(CN)₆]·3H₂O, where it stabilizes the terbium(III) center [2]. In contrast, less hindered analogs like dimethylacetamide lack the necessary steric profile to form such stable, discrete complexes, leading to polymeric structures or different stoichiometries.

Sterically Demanding Acylation and Synthetic Transformations

As an effective acetylating agent, the pronounced steric hindrance of DIPA (evidenced by its high activation energy for C-N rotation) is a key differentiator . It reacts with chloride ions in the presence of carbon tetrachloride to form N,N-diisopropylacetyl chloride via a first-order kinetic process with a defined activation energy [1]. This transformation is favored for the synthesis of sterically encumbered amides where less hindered reagents like acetyl chloride or DMA would lead to over-acylation or side reactions. The enhanced lipophilicity (XLogP3-AA = 1.3) further facilitates its use and product isolation in non-aqueous reaction media, providing a clear advantage over water-miscible amide solvents [2].

Non-Aqueous Electrolyte Component and Ultrasonic Relaxation Studies

The unique hydrophobic and steric properties of DIPA make it a valuable component in specialized non-aqueous solutions. Its behavior in aqueous mixtures with zinc acetate has been investigated through adiabatic compressibility and ultrasonic relaxation studies . The distinct solvation dynamics observed are a direct consequence of the compound's high LogP and steric bulk, which alter water structuring and ion-solvent interactions. In this context, DIPA serves as a model non-electrolyte, and its specific physical properties (density: 0.891 g/mL; boiling point: 196 °C) are critical for experimental design and reproducibility. These characteristics would not be replicated by more polar, less hindered amides.

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